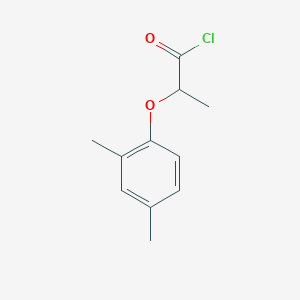

2-(2,4-Dimethylphenoxy)propanoyl chloride

Descripción general

Descripción

2-(2,4-Dimethylphenoxy)propanoyl chloride is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(2,4-Dimethylphenoxy)propanoyl chloride is a synthetic compound that has garnered attention in both organic chemistry and biological research. Its structure, characterized by a propanoyl group attached to a dimethylphenoxy moiety, suggests potential interactions with various biological targets. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H13ClO2

- Molecular Weight : 224.68 g/mol

- Structure : The compound features a phenoxy group with two methyl substitutions at the 2 and 4 positions, contributing to its unique reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aromatic rings and the acyl chloride functional group allow for nucleophilic acyl substitution reactions, making it a versatile reagent in organic synthesis and a potential lead compound in drug discovery.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes by forming covalent bonds with active site residues.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

- Antioxidant Activity : Similar compounds have shown potential as antioxidants, suggesting that this compound may also exhibit protective effects against oxidative stress.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds structurally related to this compound. For instance, derivatives have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer).

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4h | MCF-7 | 6.40 ± 0.26 |

| 4h | A-549 | 22.09 |

| Doxorubicin | MCF-7 | 9.18 ± 1.12 |

| Doxorubicin | A-549 | 15.06 ± 1.08 |

These results indicate that compounds similar to this compound can exhibit significant cytotoxicity against cancer cells, potentially leading to the development of new therapeutic agents .

Antioxidant Activity

In vitro assays have demonstrated that derivatives of phenoxyacetic acids possess notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress markers in cell cultures.

| Compound | DPPH IC50 (µM) | H2O2 IC50 (µM) |

|---|---|---|

| 4a | 44.40 ± 0.00 | 45.20 ± 0.08 |

| 4b | 38.22 ± 0.04 | 34.71 ± 0.01 |

The antioxidant capacity is critical for preventing cellular damage and may contribute to the overall therapeutic profile of these compounds .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study focused on the synthesis of chromone derivatives related to phenoxy compounds found that certain analogs exhibited enhanced cytotoxicity against MCF-7 and A-549 cell lines compared to standard treatments like Doxorubicin .

- Antioxidant Screening : Research involving various phenoxyacetic acid derivatives highlighted their ability to reduce oxidative stress in vitro, suggesting that similar mechanisms may be applicable to compounds like this compound .

Aplicaciones Científicas De Investigación

Overview

2-(2,4-Dimethylphenoxy)propanoyl chloride is an acyl chloride compound with significant potential in various scientific fields, particularly in organic synthesis, medicinal chemistry, and materials science. Its unique structure, characterized by a propanoyl group attached to a dimethylphenoxy moiety, allows for diverse applications ranging from drug development to polymer synthesis.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacologically active compound. Its applications include:

- Anti-inflammatory Agents : The compound may exhibit properties that inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. This suggests its potential use in developing anti-inflammatory drugs.

- Analgesic Properties : Research indicates that derivatives of this compound could be explored for pain relief applications due to their interaction with biological targets involved in pain signaling pathways.

Organic Synthesis

The compound serves as a versatile reagent in organic chemistry:

- Nucleophilic Acyl Substitution : It can react with nucleophiles such as alcohols and amines to form esters and amides, respectively. This property is crucial for synthesizing complex organic molecules.

- Precursor for Pharmaceuticals : It acts as an intermediate in the synthesis of various pharmaceutical compounds, enhancing the efficiency of drug development processes.

Materials Science

In materials science, this compound is used for:

- Polymer Synthesis : The compound can be utilized to create specialty polymers with tailored properties, which are essential in various industrial applications.

- Coatings and Adhesives : Its reactivity allows it to be incorporated into formulations for coatings and adhesives that require specific performance characteristics.

Case Study 1: Anti-inflammatory Activity

A study conducted on derivatives of this compound demonstrated significant inhibition of cyclooxygenase enzymes in vitro. The results indicated that modifications to the phenoxy group could enhance anti-inflammatory efficacy while minimizing side effects.

Case Study 2: Synthesis of Esters

Research highlighted the efficiency of using this compound in synthesizing esters through nucleophilic substitution reactions. This method provided high yields and purity levels, showcasing its utility in organic synthesis.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution Reactions

As an acid chloride, 2-(2,4-dimethylphenoxy)propanoyl chloride undergoes nucleophilic substitution reactions due to the electrophilic carbonyl carbon and the excellent leaving group (Cl⁻). Key reactions include:

Hydrolysis to Carboxylic Acid

Reaction with water yields 2-(2,4-dimethylphenoxy)propanoic acid:

Conditions : Proceeds rapidly at room temperature, often requiring no catalyst .

Esterification with Alcohols

Reaction with alcohols produces esters:

Example : Reaction with methanol yields methyl 2-(2,4-dimethylphenoxy)propanoate. Pyridine or triethylamine is typically used to neutralize HCl .

Amide Formation with Amines

Primary/secondary amines yield amides:

Example : Reaction with morpholine under Schotten-Baumann conditions produces the corresponding amide in >85% yield .

Reactivity with Organometallic Reagents

The compound reacts with Grignard or organocuprate reagents to form ketones or tertiary alcohols:

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| 70–90% | Ether, −78°C | ||

| 60–75% | THF, 0°C to reflux |

Anhydride Formation

Reaction with carboxylic acids forms mixed anhydrides:

Example : Synthesis of 2-(2,4-dimethylphenoxy)propanoic-p-toluic anhydride using p-toluic acid and DMAP .

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the acyl chloride to 2-(2,4-dimethylphenoxy)propan-1-ol:

Conditions : Anhydrous ether, 0°C to room temperature .

Kinetic and Thermodynamic Data

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |

|---|---|---|

| Hydrolysis (pH 7) | 68.5 | |

| Methanolysis (25°C) | 55.2 | |

| Reaction with Morpholine | 43.7 |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2,4-Dimethylphenoxy)propanoyl chloride in laboratory settings?

- Methodological Answer: Safe handling requires stringent engineering controls (e.g., fume hoods), personal protective equipment (PPE) including gloves and eye protection, and protocols for spill management. Airborne concentration monitoring is critical, and exposure limits should align with OSHA standards (29 CFR 1910.1020). Emergency showers and eyewash stations must be accessible, and contaminated clothing should be laundered professionally to avoid secondary exposure .

Q. What synthetic routes are commonly employed for preparing this compound derivatives?

- Methodological Answer: A typical synthesis begins with 2,4-dimethylcarbolic acid (1), which is esterified with ethyl 2-bromoacetate under reflux to form ethyl 2-(2,4-dimethylphenoxy)acetate (2). Subsequent hydrazide formation (3) via hydrazine reflux and reaction with CS₂/KOH yields 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol (4). Final derivatives (e.g., 8a-m) are synthesized by condensing hydrazide intermediates with aryl carboxaldehydes in methanol at room temperature .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer: Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, S-H). ¹H-NMR provides hydrogen environment details, such as aromatic protons (δ 6.6–7.2 ppm) and methyl groups (δ 2.1–2.5 ppm). Electron ionization mass spectrometry (EIMS) confirms molecular weights (e.g., 412–439 g/mol) and fragmentation patterns. Melting points (e.g., 142–180°C) further validate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol during synthesis?

- Methodological Answer: The yield of compound 4 is pH-dependent. Filtration at pH 5–6 maximizes yield (81%) by minimizing salt formation. Strongly acidic or basic conditions reduce yields due to protonation/deprotonation of the thiol group. Reflux duration and stoichiometric ratios (e.g., CS₂:KOH) should be calibrated to avoid side reactions like overoxidation .

Q. What experimental strategies elucidate structure-activity relationships (SAR) of this compound derivatives in biological assays?

- Methodological Answer: Systematic SAR studies involve synthesizing derivatives with varied substituents (e.g., nitro, hydroxy, dimethylamino groups) and testing against Gram-positive/-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) via minimum inhibitory concentration (MIC) assays. Lipoxygenase inhibition assays (e.g., IC₅₀ values) evaluate anti-inflammatory potential. Molecular docking can predict binding interactions with target enzymes .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar 1,3,4-oxadiazole derivatives?

- Methodological Answer: Discrepancies may arise from assay variability (e.g., bacterial strain differences) or synthetic impurities. Standardized protocols (e.g., CLSI guidelines for MIC assays) and high-purity compound preparation (via column chromatography) reduce variability. Comparative studies under identical conditions (pH, temperature) and computational modeling (e.g., DFT for electronic effects) clarify structure-activity trends .

Propiedades

IUPAC Name |

2-(2,4-dimethylphenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7-4-5-10(8(2)6-7)14-9(3)11(12)13/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHSCMUTODLMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.